molecular formula C15H13FO2 B6398379 2-(3-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261916-04-4

2-(3-Fluoro-4-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6398379
CAS RN: 1261916-04-4
M. Wt: 244.26 g/mol
InChI Key: PFSDDLBZRHNZNX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-6-methylbenzoic acid, or 2F6MA, is a novel synthetic compound with a variety of applications in the field of scientific research. Its unique chemical structure makes it an ideal candidate for use in biochemical and physiological experiments, as well as for drug development.

Scientific Research Applications

2F6MA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate in biochemical assays, and as a model compound in drug discovery studies. In addition, 2F6MA has been used to study the mechanisms of action of various enzymes, and to study the effects of various drugs on biochemical pathways.

Mechanism of Action

2F6MA works by binding to specific proteins in the body, which then triggers a cascade of biochemical reactions. The exact mechanism of action of 2F6MA is still being studied, but it is believed to involve the interaction of the compound with specific enzymes, receptors, and other proteins.
Biochemical and Physiological Effects
2F6MA has been studied for its effects on various biochemical pathways, including those involved in the metabolism of drugs, hormones, and other compounds. It has also been studied for its effects on various physiological processes, such as inflammation, pain, and immune system function. In addition, 2F6MA has been studied for its effects on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2F6MA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is chemically stable, making it ideal for use in biochemical and physiological experiments. Furthermore, 2F6MA is non-toxic and non-irritating, making it safe for use in laboratory settings. However, 2F6MA also has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2F6MA in scientific research. One potential direction is the use of 2F6MA as a drug development tool, as its unique chemical structure may make it useful for targeting specific enzymes and pathways in the body. Another potential direction is the use of 2F6MA as a model compound in studies of biochemical pathways, as its structure is similar to many other compounds found in the body. Finally, 2F6MA could be used to study the effects of various drugs on biochemical pathways, as well as to study the effects of various diseases on the body.

Synthesis Methods

2F6MA can be synthesized through a variety of methods. One of the most common methods is the condensation reaction between 3-fluoro-4-methylbenzaldehyde and 6-methylbenzoic acid in the presence of anhydrous aluminum chloride as the catalyst. This reaction yields 2F6MA in a high yield. Other methods of synthesis include the use of a Friedel-Crafts reaction, a Grignard reaction, and a Wittig reaction.

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-11(8-13(9)16)12-5-3-4-10(2)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSDDLBZRHNZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689271
Record name 3'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-04-4
Record name 3'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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